molecular formula C23H23N3O5 B2878726 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2097895-20-8

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No. B2878726
CAS RN: 2097895-20-8
M. Wt: 421.453
InChI Key: KZVXOYHHRYWWIN-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. For example, a benzofuran derivative with a benzimidazole group has been synthesized .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Scientific Research Applications

Dielectric and Thermal Properties

Benzofuran derivatives have been explored for their dielectric and thermal properties, which are critical in materials science and engineering. For instance, a study demonstrated the synthesis and characterization of methacrylate polymers bearing chalcone side groups derived from benzofuran compounds. These polymers exhibit significant thermal stability and dielectric properties, making them potential candidates for electronic applications (Çelik & Coskun, 2018).

Synthesis of Polysubstituted Pyrroles

In the realm of organic synthesis, benzofuran derivatives are utilized as precursors in the synthesis of complex organic molecules. A notable example is the metal-free synthesis of polysubstituted pyrroles in aqueous medium, showcasing the versatility of benzofuran-based compounds in facilitating cycloaddition reactions for synthesizing heterocyclic compounds (Kumar, Rāmānand, & Tadigoppula, 2017).

Neuroleptic Activity

Research into benzofuran and related structures extends into pharmacology, where these compounds are evaluated for their neuroleptic (antipsychotic) activity. A study on benzamides of N,N-disubstituted ethylenediamines, which share structural similarities with the compound , found that these molecules have inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptic drugs (Iwanami et al., 1981).

Aromatase Inhibition

Additionally, benzofuran derivatives have been investigated for their ability to inhibit aromatase (CYP19), an enzyme involved in estrogen biosynthesis. Such compounds could have therapeutic implications in the treatment of hormone-sensitive cancers. For instance, a study presented novel benzofuran-phenylmethyl-pyridine derivatives as potent aromatase inhibitors, highlighting their potential in cancer therapy (Saberi et al., 2006).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research may focus on developing new therapeutic agents using benzofuran as a scaffold .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-30-20(19-12-15-6-2-3-9-18(15)31-19)14-24-22(28)23(29)25-16-7-4-8-17(13-16)26-11-5-10-21(26)27/h2-4,6-9,12-13,20H,5,10-11,14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVXOYHHRYWWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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